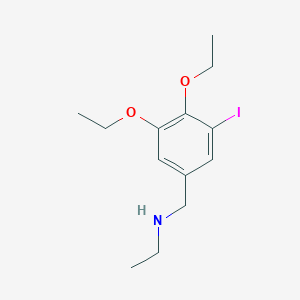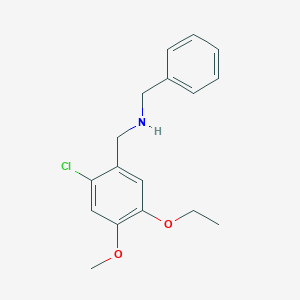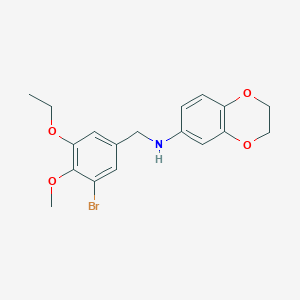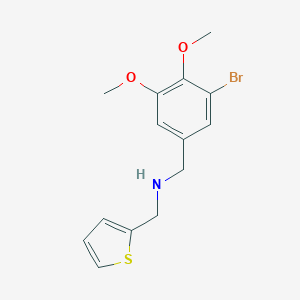![molecular formula C17H17ClFNO2 B283431 N-[4-(allyloxy)-3-methoxybenzyl]-N-(3-chloro-4-fluorophenyl)amine](/img/structure/B283431.png)
N-[4-(allyloxy)-3-methoxybenzyl]-N-(3-chloro-4-fluorophenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(allyloxy)-3-methoxybenzyl]-N-(3-chloro-4-fluorophenyl)amine, commonly known as AMG-487, is a small molecule antagonist of the chemokine receptor CXCR3. CXCR3 is a G protein-coupled receptor that is expressed on the surface of various immune cells, including T cells and natural killer cells. The receptor plays a crucial role in the migration and activation of these cells, particularly in response to chemokines CXCL9, CXCL10, and CXCL11. AMG-487 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, cancer, and viral infections.
Wirkmechanismus
AMG-487 is a selective antagonist of the chemokine receptor CXCR3. The molecule binds to the receptor with high affinity and blocks the binding of its natural ligands CXCL9, CXCL10, and CXCL11. This prevents the activation of CXCR3-expressing immune cells and reduces their migration and activation.
Biochemical and Physiological Effects
AMG-487 has been shown to inhibit the migration and activation of CXCR3-expressing immune cells, including T cells and natural killer cells. This reduces the inflammatory response and tissue damage associated with various autoimmune diseases. AMG-487 has also been shown to inhibit the migration and invasion of CXCR3-expressing tumor cells, thereby reducing tumor growth and metastasis. Furthermore, AMG-487 has been shown to inhibit the recruitment and activation of CXCR3-expressing immune cells, thereby reducing viral replication and pathogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
AMG-487 has several advantages as a research tool. The molecule is highly selective for CXCR3 and does not cross-react with other chemokine receptors. This allows for the specific inhibition of CXCR3-mediated signaling pathways. AMG-487 is also available in both in vitro and in vivo formulations, allowing for the study of its effects in various experimental systems.
However, there are also some limitations to the use of AMG-487 in lab experiments. The molecule has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental systems. Additionally, the effects of AMG-487 may be influenced by other factors, such as the presence of other chemokines or cytokines in the experimental system.
Zukünftige Richtungen
There are several future directions for the study of AMG-487 and its potential therapeutic applications. One area of research is the development of more potent and selective CXCR3 antagonists. This could lead to the development of more effective therapies for autoimmune diseases, cancer, and viral infections.
Another area of research is the study of the effects of CXCR3 inhibition in various experimental systems. This could provide insights into the role of CXCR3 in various physiological and pathological processes.
Finally, the study of the pharmacokinetics and pharmacodynamics of AMG-487 could provide insights into the optimal dosing and administration of the molecule in clinical settings.
Synthesemethoden
AMG-487 can be synthesized through a multi-step process starting from 3-chloro-4-fluoroaniline and 4-(allyloxy)-3-methoxybenzaldehyde. The reaction involves the formation of an imine intermediate, which is subsequently reduced to the amine using sodium borohydride. The resulting amine is then treated with 2-chloro-4,6-dimethylpyrimidine to form the final product.
Wissenschaftliche Forschungsanwendungen
AMG-487 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, cancer, and viral infections. The chemokine receptor CXCR3 has been implicated in the pathogenesis of several autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. AMG-487 has been shown to inhibit the migration and activation of CXCR3-expressing T cells and natural killer cells, which are key players in the pathogenesis of these diseases.
AMG-487 has also been studied for its potential anti-tumor activity. CXCR3 is expressed on the surface of various tumor cells, and its activation promotes tumor growth and metastasis. AMG-487 has been shown to inhibit the migration and invasion of CXCR3-expressing tumor cells, thereby reducing tumor growth and metastasis.
Furthermore, AMG-487 has been studied for its potential anti-viral activity. CXCR3 is involved in the recruitment of immune cells to sites of viral infection, and its activation promotes viral replication and pathogenesis. AMG-487 has been shown to inhibit the recruitment and activation of CXCR3-expressing immune cells, thereby reducing viral replication and pathogenesis.
Eigenschaften
Molekularformel |
C17H17ClFNO2 |
|---|---|
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
3-chloro-4-fluoro-N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C17H17ClFNO2/c1-3-8-22-16-7-4-12(9-17(16)21-2)11-20-13-5-6-15(19)14(18)10-13/h3-7,9-10,20H,1,8,11H2,2H3 |
InChI-Schlüssel |
WSSQQHPELMOUEN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)F)Cl)OCC=C |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)F)Cl)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine](/img/structure/B283349.png)

![2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B283351.png)


![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283358.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B283359.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283361.png)
![4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B283363.png)



